molecular formula C10H16N2 B1610981 5-Tert-butylbenzene-1,3-diamine CAS No. 22503-17-9

5-Tert-butylbenzene-1,3-diamine

Cat. No.: B1610981
CAS No.: 22503-17-9
M. Wt: 164.25 g/mol
InChI Key: XPHAFSOLRVPZIY-UHFFFAOYSA-N
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Description

5-Tert-butylbenzene-1,3-diamine is an organic compound with the molecular formula C10H16N2 It is a derivative of benzene, where two amino groups are positioned at the 1 and 3 positions, and a tert-butyl group is attached to the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butylbenzene-1,3-diamine typically involves the reaction of 3,5-di-tert-butylbenzaldehyde with o-toluidine. This reaction is carried out under specific conditions to ensure the formation of the desired diamine compound . The process involves a coupling reaction, which is a common method for synthesizing aromatic diamines.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale coupling reactions using similar starting materials. The reaction conditions are optimized to maximize yield and purity, often involving high-temperature polycondensation processes .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butylbenzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aromatic compounds. These products have diverse applications in different fields of research and industry.

Scientific Research Applications

5-Tert-butylbenzene-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Tert-butylbenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tert-butylbenzene-1,3-diamine is unique due to the presence of both amino groups and a tert-butyl group, which confer distinct chemical and physical properties. Its structure allows for specific interactions and reactivity patterns that are not observed in simpler analogs.

Properties

IUPAC Name

5-tert-butylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHAFSOLRVPZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20568137
Record name 5-tert-Butylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22503-17-9
Record name 5-tert-Butylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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